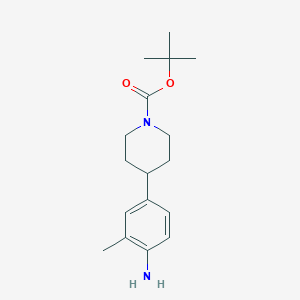

Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate is a chemical compound known for its utility in various scientific research fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group and an amino-methylphenyl substituent. This compound is particularly noted for its role in the development of PROTACs (Proteolysis Targeting Chimeras), which are used in targeted protein degradation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

Attachment of the Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, sulfonyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Applications De Recherche Scientifique

Neuropharmacology

Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate has been investigated for its neuroprotective properties. Studies have shown that it can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease. For example, compounds similar to this have demonstrated the ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Anticancer Research

The compound has also been explored for its anticancer properties. Research indicates that derivatives of piperidine compounds can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specific studies have highlighted how modifications to the piperidine structure can enhance activity against cancer cells.

Pain Management

This compound may play a role in pain management therapies. Its interaction with pain pathways suggests potential as an analgesic agent, particularly in conditions where conventional pain relief methods are ineffective .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate exerts its effects is primarily through its role in PROTACs. These molecules function by binding to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. This process involves the formation of a ternary complex, which brings the target protein and the ubiquitin ligase into close proximity, leading to the selective degradation of the protein.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with an aminomethyl group instead of an amino-methylphenyl group.

4-Amino-1-Boc-piperidine: Lacks the aromatic substituent but shares the piperidine core and Boc protection.

4-(N-Boc-amino)piperidine: Similar to 4-Amino-1-Boc-piperidine but with different substituents.

Uniqueness

Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structure allows for versatile chemical modifications and its role in PROTACs highlights its importance in targeted protein degradation.

This compound’s unique properties and applications make it a valuable tool in various scientific and industrial fields.

Activité Biologique

Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate, known by its CAS number 1383682-59-4, is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of piperidine derivatives and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 290.40 g/mol. The compound is characterized by its piperidine ring structure, which is integral to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1383682-59-4 |

| Molecular Formula | C17H26N2O2 |

| Molecular Weight | 290.40 g/mol |

| Log P (octanol-water) | 3.31 |

| Solubility | 0.0925 mg/ml |

Pharmacological Profile

Research indicates that this compound has several notable pharmacological properties:

- CYP Enzyme Inhibition : The compound acts as an inhibitor of CYP2C19 and CYP2D6 enzymes, which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions .

- Blood-Brain Barrier Permeability : It is reported to be permeant to the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) effects . This characteristic is critical for compounds targeting neurological disorders.

- Solubility and Bioavailability : The compound exhibits moderate solubility, which can influence its bioavailability and therapeutic efficacy .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antidepressant Activity : A study explored the effects of similar piperidine derivatives on serotonin uptake, indicating potential antidepressant activity through modulation of serotonergic pathways . While specific data on this compound is limited, its structural similarities suggest a comparable mechanism.

- Anti-cancer Potential : Research on related compounds has shown that piperidine derivatives can inhibit cancer cell proliferation in vitro. For example, studies have demonstrated that certain piperidine analogs exhibit cytotoxicity against various cancer cell lines, including HeLa and A375 . Further exploration into this compound could reveal similar properties.

The exact mechanism of action for this compound remains to be fully elucidated. However, its ability to inhibit specific cytochrome P450 enzymes suggests that it may alter metabolic pathways involved in drug metabolism and disposition. Additionally, its interaction with neurotransmitter systems could provide insights into its potential therapeutic applications in mood disorders and neurodegenerative diseases.

Propriétés

IUPAC Name |

tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-12-11-14(5-6-15(12)18)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWQDSKSFFKCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.